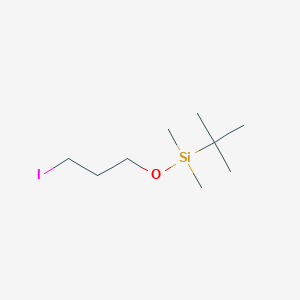
Tert-butyl-(3-iodopropoxy)-dimethylsilane
描述
Tert-butyl-(3-iodopropoxy)-dimethylsilane is an organosilicon compound characterized by the presence of a tert-butyl group, an iodopropoxy chain, and a dimethylsilane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-(3-iodopropoxy)-dimethylsilane typically involves the reaction of tert-butyl alcohol with 3-iodopropyl chloride in the presence of a base, followed by the introduction of dimethylchlorosilane. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding propoxy derivative by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the iodopropoxy group can lead to the formation of iodopropanol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile are employed.
Major Products:
Substitution: Formation of tert-butyl-(3-aminopropoxy)-dimethylsilane or tert-butyl-(3-thiocyanatopropoxy)-dimethylsilane.
Reduction: Formation of tert-butyl-(3-propoxy)-dimethylsilane.
Oxidation: Formation of tert-butyl-(3-iodopropanol)-dimethylsilane.
科学研究应用
Tert-butyl-(3-iodopropoxy)-dimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based materials with specific properties, such as hydrophobicity or enhanced thermal stability.
Biological Studies: Investigated for its potential use in modifying biomolecules to improve their stability or functionality.
Medicinal Chemistry: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
作用机制
The mechanism of action of tert-butyl-(3-iodopropoxy)-dimethylsilane in chemical reactions involves the reactivity of the iodopropoxy group and the silicon moiety. The iodine atom acts as a leaving group in substitution reactions, while the silicon atom can participate in various bonding interactions, enhancing the compound’s versatility in synthesis.
Molecular Targets and Pathways:
Nucleophilic Substitution Pathways: The iodopropoxy group undergoes nucleophilic attack, leading to the formation of new carbon-heteroatom bonds.
Reduction Pathways: The reduction of the iodopropoxy group involves the transfer of electrons from the reducing agent to the iodine atom, resulting in the formation of a propoxy group.
相似化合物的比较
- Tert-butyl-(3-chloropropoxy)-dimethylsilane
- Tert-butyl-(3-bromopropoxy)-dimethylsilane
- Tert-butyl-(3-fluoropropoxy)-dimethylsilane
Comparison: Tert-butyl-(3-iodopropoxy)-dimethylsilane is unique due to the presence of the iodine atom, which is a better leaving group compared to chlorine, bromine, or fluorine. This makes it more reactive in nucleophilic substitution reactions, providing an advantage in synthetic applications where high reactivity is desired.
属性
IUPAC Name |
tert-butyl-(3-iodopropoxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21IOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJOZDBANQOLHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21IOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452308 | |
| Record name | tert-butyl-(3-iodopropoxy)-dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78878-05-4 | |
| Record name | tert-butyl-(3-iodopropoxy)-dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


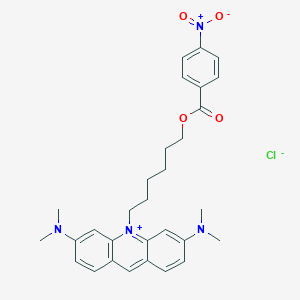
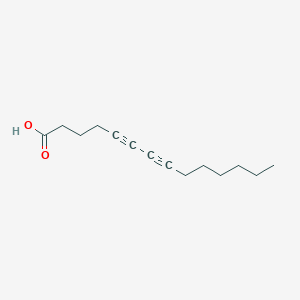
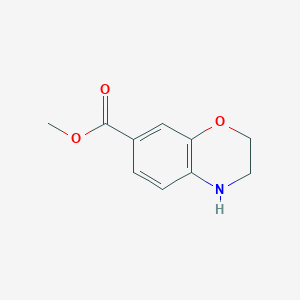

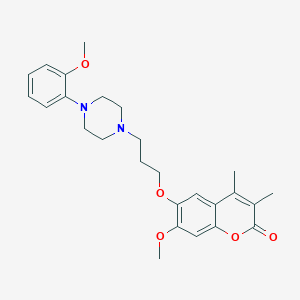
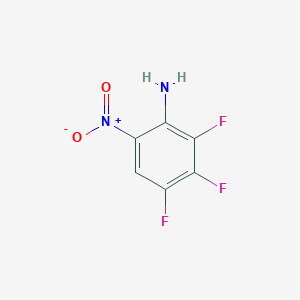
![methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-methylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B115038.png)

![[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate](/img/structure/B115041.png)
![5'-Hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one](/img/structure/B115046.png)
![alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha'-ethynyl-alpha,alpha'-dimethyl-1,1-cyclopropanedimethanol](/img/structure/B115054.png)
![1-[1-[-2-[tert-Butyldimethylsilyloxy]-1-hydroxy-1-methyl-4-(trimethylsilyl)-3-butynyl]cyclopropyl]-ethanone](/img/structure/B115055.png)
![Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl-](/img/structure/B115057.png)

